2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Isobutyl 2-[3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 2-[3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The key steps may include:
- Formation of the pyrrole ring through a condensation reaction.
- Introduction of the thiazole ring via cyclization.
- Functionalization of the benzoyl and fluorophenyl groups through electrophilic aromatic substitution.
- Esterification to introduce the isobutyl group.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
- Use of high-purity reagents and solvents.
- Control of reaction temperature and time.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 2-[3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: As a model compound for studying complex organic reactions.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible development as a pharmaceutical agent for treating specific diseases.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of isobutyl 2-[3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Isobutyl 2-[3-(4-methoxybenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate: Similar structure with different substituents.
Isobutyl 2-[3-(4-ethoxybenzoyl)-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate: Another analog with variations in the aromatic rings.
Uniqueness
The uniqueness of isobutyl 2-[3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups and substituents, which may confer unique chemical and biological properties. This could make it particularly valuable for certain applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C30H31FN2O6S |
---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
2-methylpropyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H31FN2O6S/c1-5-6-15-38-22-13-9-20(10-14-22)25(34)23-24(19-7-11-21(31)12-8-19)33(28(36)26(23)35)30-32-18(4)27(40-30)29(37)39-16-17(2)3/h7-14,17,24,34H,5-6,15-16H2,1-4H3/b25-23- |
InChI Key |
FZCOOFNERAUXJM-BZZOAKBMSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC(C)C)C)C4=CC=C(C=C4)F)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC(C)C)C)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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